(S)-3-Benzyl-1-methyl-piperazine
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Overview
Description
(S)-3-Benzyl-1-methyl-piperazine is a chiral piperazine derivative with a benzyl group attached to the third carbon and a methyl group attached to the nitrogen atom
Mechanism of Action
Mode of Action
Like other piperazine derivatives, it may interact with its targets causing conformational changes that could affect the function of these targets .
Biochemical Pathways
Piperazine derivatives have been shown to influence various cellular processes, such as cell proliferation, differentiation, and apoptosis
Pharmacokinetics
Based on the properties of similar compounds, it can be hypothesized that this compound may have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted via the renal route .
Result of Action
Based on the known effects of similar compounds, it may influence cellular processes such as cell proliferation, migration, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl-1-methyl-piperazine typically involves the reaction of (S)-3-benzylpiperazine with methylating agents under controlled conditions. One common method is the alkylation of (S)-3-benzylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Benzyl-1-methyl-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Benzyl-1-methyl-piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
®-3-Benzyl-1-methyl-piperazine: The enantiomer of (S)-3-Benzyl-1-methyl-piperazine, with similar but distinct biological activities.
1-Benzyl-4-methyl-piperazine: A structural isomer with the methyl group on the fourth carbon instead of the nitrogen.
3-Benzylpiperidine: A related compound with a piperidine ring instead of a piperazine ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or structural isomers. This chirality can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
(3S)-3-benzyl-1-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@H](C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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